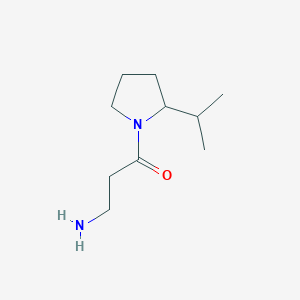
(R,R)-Empagliflozin Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-Empagliflozin Impurity is a byproduct or degradation product associated with the synthesis and storage of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceuticals are unwanted chemicals that remain with the active pharmaceutical ingredients or develop during formulation . The control and identification of these impurities are crucial for ensuring the safety and efficacy of the drug.
Métodos De Preparación
The preparation of (R,R)-Empagliflozin Impurity involves synthetic routes similar to those used for the parent compound, Empagliflozin. The synthesis typically involves multiple steps, including the use of various reagents and catalysts. Industrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of impurities .
Análisis De Reacciones Químicas
(R,R)-Empagliflozin Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(R,R)-Empagliflozin Impurity has several scientific research applications, including:
Chemistry: Used in the study of impurity profiling and the development of analytical techniques for impurity detection.
Biology: Used in the study of the biological effects of impurities on cellular processes.
Medicine: Used in the evaluation of the safety and efficacy of pharmaceutical products.
Industry: Used in the quality control and assurance processes in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of (R,R)-Empagliflozin Impurity is not well-defined, as it is primarily considered an unwanted byproduct. understanding its molecular targets and pathways is crucial for assessing its potential impact on the efficacy and safety of the parent drug, Empagliflozin .
Comparación Con Compuestos Similares
(R,R)-Empagliflozin Impurity can be compared with other impurities and degradation products associated with pharmaceutical compounds. Similar compounds include:
(R,R)-Formoterol Tartrate Impurity: A degradation product arising from the synthesis of (R,R)-Formoterol Tartrate.
Azithromycin Impurities: Various impurities identified in the synthesis and storage of Azithromycin.
These impurities share common characteristics, such as their formation during synthesis and their potential impact on the quality of the pharmaceutical product.
Propiedades
Fórmula molecular |
C23H27ClO7 |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1 |
Clave InChI |
OBWASQILIWPZMG-JEOSHJBNSA-N |
SMILES isomérico |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
SMILES canónico |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


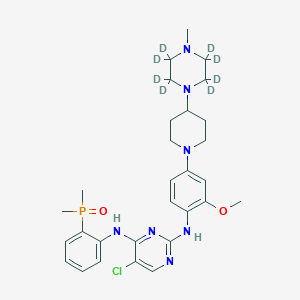
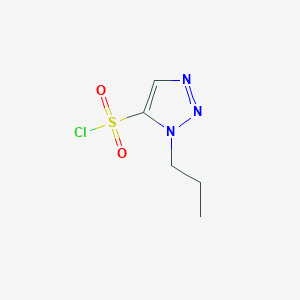
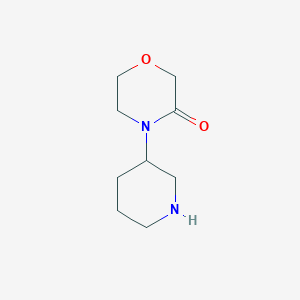
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
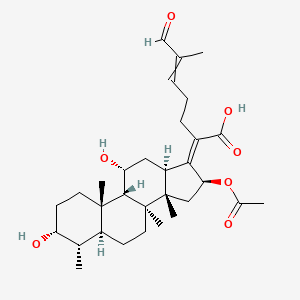
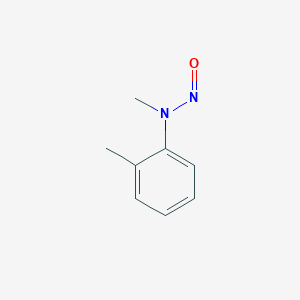
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
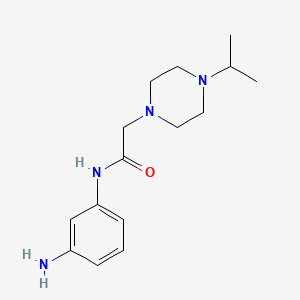
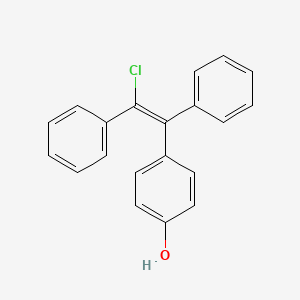
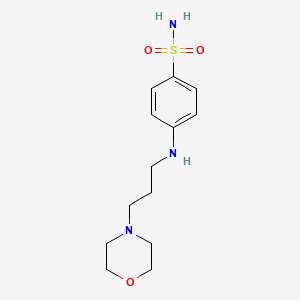
![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
